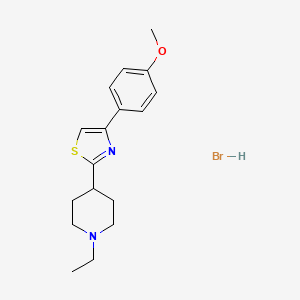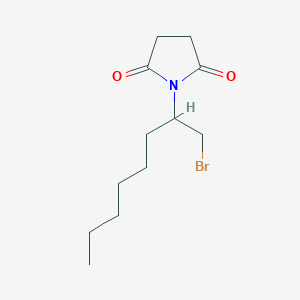
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with acetyl and methyl groups, and a perchlorate anion
Méthodes De Préparation
The synthesis of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-acetylphenyl bromide with 2,4,6-trimethylpyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Major products formed from these reactions include carboxylic acids, reduced pyridine derivatives, and substituted pyridinium salts.
Applications De Recherche Scientifique
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate include other pyridinium salts with different substituents. These compounds share structural similarities but differ in their chemical reactivity and biological activity. For example:
1-(2-Acetylphenyl)-4-methylpyridin-1-ium perchlorate: Similar structure but with fewer methyl groups, leading to different reactivity.
1-(2-Acetylphenyl)-2,6-dimethylpyridin-1-ium perchlorate: Different substitution pattern, affecting its chemical and biological properties.
Propriétés
Numéro CAS |
90018-18-1 |
|---|---|
Formule moléculaire |
C16H18ClNO5 |
Poids moléculaire |
339.77 g/mol |
Nom IUPAC |
1-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate |
InChI |
InChI=1S/C16H18NO.ClHO4/c1-11-9-12(2)17(13(3)10-11)16-8-6-5-7-15(16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
NYAKBLVBQKMQEP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

methanone](/img/structure/B14378853.png)




